![molecular formula C19H32N2O9 B13686139 Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate is a complex organic compound primarily used in peptide synthesis. It features a Boc (tert-butoxycarbonyl) protecting group, which is commonly used to protect amine groups during chemical reactions. This compound is valuable in various fields, including chemistry, biology, and medicine, due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate typically involves multiple steps:
Protection of Amino Group: The amino group is protected using Boc anhydride in the presence of a suitable base such as triethylamine.
Formation of Amide Bond: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Esterification: The carboxylic acid groups are esterified using methanol and a catalyst such as sulfuric acid to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of protective groups like Boc is crucial in preventing unwanted side reactions during large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bonds, converting them into amines.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, replacing the methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate is widely used in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing it from reacting prematurely. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (S)-2-[(S)-4-(Fmoc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate: Similar to the Boc-protected compound but uses Fmoc (9-fluorenylmethoxycarbonyl) as the protecting group.
Dimethyl (S)-2-[(S)-4-(Cbz-amino)-5-ethoxy-5-oxopentanamido]pentanedioate: Uses Cbz (carbobenzyloxy) as the protecting group.
Uniqueness
The Boc-protected compound is unique due to its stability under acidic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is often required .
Propiedades
Fórmula molecular |
C19H32N2O9 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
dimethyl 2-[[5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]pentanedioate |
InChI |
InChI=1S/C19H32N2O9/c1-7-29-17(25)13(21-18(26)30-19(2,3)4)8-10-14(22)20-12(16(24)28-6)9-11-15(23)27-5/h12-13H,7-11H2,1-6H3,(H,20,22)(H,21,26) |
Clave InChI |
OLTVRHOKMVCTGB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC(=O)NC(CCC(=O)OC)C(=O)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



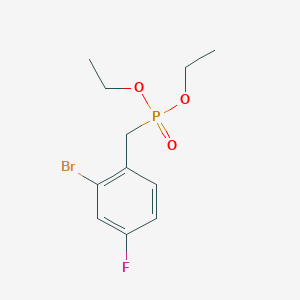
![6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13686069.png)
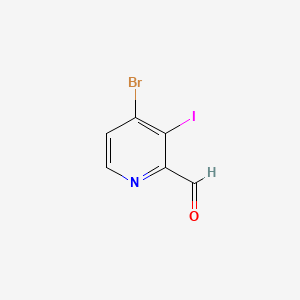
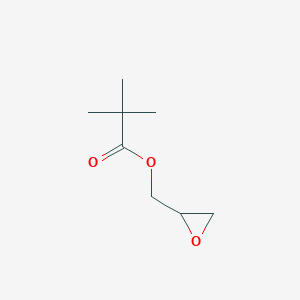
![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)
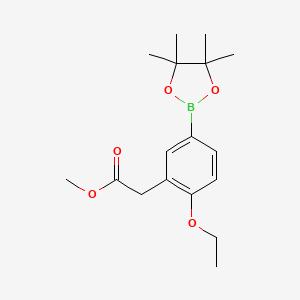
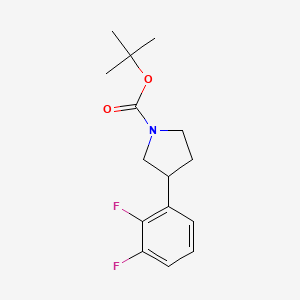
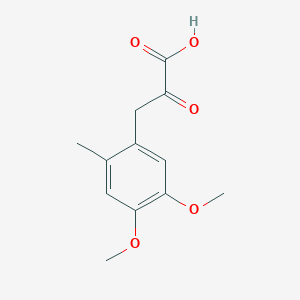
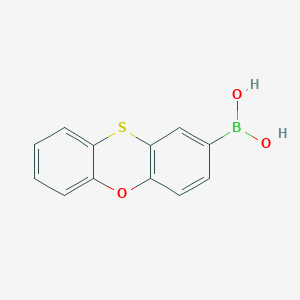
![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)
![tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13686130.png)
![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)

